N-(2-cyanophenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

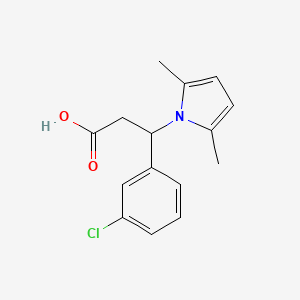

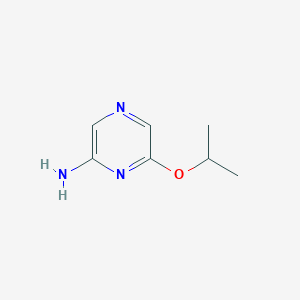

“N-(2-cyanophenyl)isoxazole-5-carboxamide”, also known as GW-406381X, is a synthetic compound that has gained significant attention in the fields of medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The coupling reaction to form isoxazole-carboxamide compounds was afforded by EDCI and DMAP as activating agents and covalent nucleophilic catalysts .

Molecular Structure Analysis

The molecular formula of “N-(2-cyanophenyl)isoxazole-5-carboxamide” is C11H7N3O2, and its molecular weight is 213.196. The structure of isoxazole derivatives was characterized by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .

Chemical Reactions Analysis

Isoxazole derivatives show moderate to potent activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

“N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide” is used in the synthesis of other complex compounds. For example, it has been used in the synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride . It’s also used in the one-pot synthesis of 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas .

Antimicrobial Activity

Isoxazole derivatives, including “N-(2-cyanophenyl)isoxazole-5-carboxamide”, have been found to have antimicrobial properties. They have been used in the pharmaceutical industry for their antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Antioxidant Activity

These compounds have also been studied for their antioxidant activities. They have been analyzed using free radical scavenging (ABTS. & DPPH assays), and total antioxidant capacity .

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s significant in the field of drug discovery .

Density Functional Theory (DFT) Analysis

The compounds have been studied using Density Functional Theory (DFT) analysis. This analysis is used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .

Green Chemistry

Researchers have aimed to design a novel one-pot green approach to synthesize new oxazole derivatives, including “N-(2-cyanophenyl)isoxazole-5-carboxamide”. This approach is part of the broader field of green chemistry, which seeks to reduce the environmental impact of chemical processes .

Mecanismo De Acción

Target of Action

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a complex compound with potential biological activity. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to activate the plant’s defense mechanisms against a wide range of fungal and bacterial pathogens . This suggests that N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide could potentially interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The synthesis of similar compounds has been reported , which could provide insights into the potential ADME properties of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide.

Result of Action

Compounds with similar structures have been found to have diverse biological activities . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For example, isotianil, a compound with a similar structure, is known to be an environmentally friendly bactericide that is used mainly for the prevention and control of rice blast by stimulating the natural defense mechanism of rice itself .

Direcciones Futuras

The future directions for “N-(2-cyanophenyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-9(8)14-11(15)10-5-6-13-16-10/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFNOLVYSQTYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)

![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)

![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2607519.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)